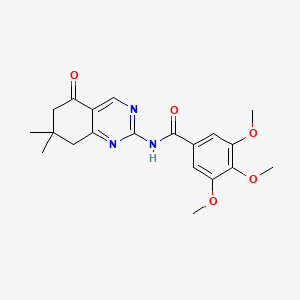

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3,4,5-trimethoxybenzamide

Description

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3,4,5-trimethoxybenzamide is a heterocyclic compound featuring a tetrahydroquinazolinone core fused with a 3,4,5-trimethoxybenzamide moiety. Its molecular formula is C₂₃H₂₅N₃O₅, with a molecular weight of 423.46 g/mol . The tetrahydroquinazolinone scaffold is notable for its partially saturated bicyclic structure, which may enhance conformational rigidity and binding affinity in biological systems.

Properties

Molecular Formula |

C20H23N3O5 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C20H23N3O5/c1-20(2)8-13-12(14(24)9-20)10-21-19(22-13)23-18(25)11-6-15(26-3)17(28-5)16(7-11)27-4/h6-7,10H,8-9H2,1-5H3,(H,21,22,23,25) |

InChI Key |

VXSQBHQKHXBONY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the trimethoxybenzamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe for studying biological processes.

Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Cores

N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide

- Core Structure: Benzimidazole instead of tetrahydroquinazolinone.

- Substituents: A cyano group at the 5(6)-position of the benzimidazole ring.

- Molecular Weight : 351.35 g/mol .

- Key Features: The benzimidazole core introduces aromaticity and planar geometry, which may enhance DNA intercalation or kinase inhibition. The cyano group increases polarity compared to the target compound.

- Biological Activity : Benzimidazole derivatives are associated with antimicrobial and anticancer activities, though specific data for this compound are unavailable .

4-((7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)-N-(4-nitrophenyl)benzenesulfonamide

- Core Structure: Shared tetrahydroquinazolinone core.

- Substituents : A sulfonamide group linked to a 4-nitrophenyl ring.

- Molecular Weight: Not explicitly stated, but estimated to exceed 450 g/mol .

- Key Features: The sulfonamide group confers acidity (pKa ~10), enabling interactions with zinc-containing enzymes like carbonic anhydrase.

- Biological Activity : Explicitly reported as a carbonic anhydrase inhibitor, highlighting the role of sulfonamide groups in enzyme targeting .

Analogues with Modified Benzamide Groups

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide

- Core Structure : Simple benzamide without a fused heterocycle.

- Substituents: 4-Bromophenyl instead of tetrahydroquinazolinone.

- Molecular Weight : 380.21 g/mol .

- Key Features: The bromine atom increases molecular weight and enables halogen bonding in crystal lattices. Lacking the tetrahydroquinazolinone core, this compound is less conformationally constrained.

- Biological Activity : Primarily studied for crystallographic stability rather than bioactivity, though bromine may enhance blood-brain barrier penetration .

N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide Derivatives

- Core Structure : Benzamide with a hydroxyl group replacing one methoxy substituent.

- Substituents : Hydroxyl group at the 4-position of the phenyl ring.

- Molecular Weight : ~350–400 g/mol (varies by derivative) .

- Key Features : The hydroxyl group introduces hydrogen-bonding capacity, improving solubility but reducing lipophilicity.

- Biological Activity : Demonstrated memory-enhancing effects in Alzheimer’s disease models via acetylcholinesterase inhibition and antioxidant activity .

Hybrid Analogues with Extended Conjugation

N-((1Z)-3-(2-(3-(4-Chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acryloyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide

- Core Structure : Extended conjugated system with furan and acryloyl hydrazine.

- Substituents : Dual 3,4,5-trimethoxybenzamide groups and a 4-chlorophenyl moiety.

- Molecular Weight : ~800 g/mol (estimated from synthesis data) .

- Key Features : The furan ring and conjugated double bonds enable π-π stacking interactions, while the chlorophenyl group enhances lipophilicity.

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.